2-[(3-methoxypropyl)amino]-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C24H24N4O3S2 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3-methoxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H24N4O3S2/c1-16-7-9-17(10-8-16)15-28-23(30)19(33-24(28)32)14-18-21(25-11-5-13-31-2)26-20-6-3-4-12-27(20)22(18)29/h3-4,6-10,12,14,25H,5,11,13,15H2,1-2H3/b19-14- |
InChI Key |
QRDVMMUNUROOEL-RGEXLXHISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCCCOC)/SC2=S |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCCCOC)SC2=S |
Origin of Product |
United States |
Preparation Methods
CuI-Catalyzed C–N Bond Formation
A one-pot tandem reaction using CuI catalysis enables efficient synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones. This method combines Ullmann-type cross-coupling with intramolecular amidation:
-
Reactants : 2-Halopyridine and (Z)-3-amino-3-arylacrylate ester.
-
Conditions : DMF solvent, 130°C, 12–24 hours.
-
Mechanism :
-
C–N Bond Formation : CuI facilitates coupling between the halopyridine and acrylate ester.
-
Cyclization : Intramolecular amidation forms the pyrido[1,2-a]pyrimidin-4-one ring.
-
Table 1: Comparison of Pyrido[1,2-a]Pyrimidin-4-One Synthesis Methods
| Method | Catalyst/Reagent | Temperature | Yield | Reference |
|---|---|---|---|---|
| CuI-Catalyzed | CuI, DMF | 130°C | 85–90% | |
| Microwave-Assisted | Fly Ash, MW | 100–150°C | 75–82% | |
| Conventional Heating | K₂CO₃, MeCN | Reflux | 55–70% |
Functionalization of the Pyrido Core
Introduction of the 2-[(3-Methoxypropyl)Amino] Group
The methoxypropylamino substituent is introduced at position 2 via nucleophilic displacement:
-
Starting Material : 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one.
-
Reagent : 3-Methoxypropylamine.
-
Conditions : Polar aprotic solvent (e.g., DMF), K₂CO₃ as a base, reflux.
-
Mechanism :
-
Deprotonation : K₂CO₃ deprotonates the amine.
-
Nucleophilic Substitution : The amine attacks the electrophilic C2 position of the pyrido core.
-
Thiazolidinone Moiety Synthesis
The 3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene group is synthesized via:
Condensation of Thiourea Derivatives
-
Reactants : 4-Methylbenzaldehyde and thiourea derivatives.
-
Conditions : Acidic or basic catalysis (e.g., HCl/EtOH or NaOH/H₂O).
-
Product : 2-Thioxo-1,3-thiazolidin-4-one intermediate.
Ylidene Formation
The thiazolidinone undergoes deprotonation to form a ylide, which reacts with the pyrido core:
-
Base : Strong bases (e.g., NaH or LDA) deprotonate the thiazolidinone to generate the ylide.
-
Reaction : The ylide attacks the C3 position of the pyrido core, forming the (Z)-configured double bond.
Coupling Strategies
Wittig-Type Reaction
The ylidene methyl group is introduced via a Wittig reaction:
Microwave-Assisted Multicomponent Reactions
For rapid synthesis, microwave irradiation accelerates reaction kinetics:
-
Components : Thiazolidinone, pyrido core, and base.
-
Conditions : Fly ash catalyst, microwave (100–150°C), 10–30 minutes.
Purification and Characterization
Chromatographic Techniques
-
Column Chromatography : Silica gel, using EtOAc/hexane gradients.
-
Recrystallization : Ethanol or acetonitrile for high-purity isolation.
Spectroscopic Validation
-
1H NMR : Confirms aromatic protons (δ 7.5–8.5 ppm), methoxypropylamino group (δ 3.3–3.7 ppm), and thiazolidinone protons (δ 4.5–5.0 ppm).
-
13C NMR : Identifies carbonyl carbons (δ 160–180 ppm) and thioxo groups (δ 200–220 ppm).
-
IR : Peaks at 1660–1680 cm⁻¹ (C=O) and 1600–1650 cm⁻¹ (C=N).
Industrial-Scale Optimization
Continuous Flow Reactors
-
Advantages : Improved heat/mass transfer, reduced reaction times.
-
Conditions : DMF or ethanol, 100–130°C, residence time <1 hour.
High-Throughput Screening
-
Applications : Optimizing catalyst loadings or solvent systems.
-
Metrics : Yield, purity, and scalability.
Critical Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
2-[(3-methoxypropyl)amino]-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as alkyl halides, amines, and organometallic compounds are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-[(3-methoxypropyl)amino]-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Chemical Biology: It can serve as a tool to investigate the mechanisms of action of various biological processes.
Mechanism of Action
The mechanism of action of 2-[(3-methoxypropyl)amino]-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Pyrido[1,2-a]pyrimidin-4-one Derivatives: The compound shares structural homology with 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one (ChemSpider ID: 381185-33-7). Key differences include: Amino Substituent: Tetrahydrofuranmethyl group vs. 3-methoxypropylamino (enhanced solubility in polar solvents for the former) . Thiazolidinone Substituent: 3-Methoxypropyl vs.
| Feature | Target Compound | Analog (381185-33-7) |
|---|---|---|
| Amino Group | 3-Methoxypropylamino | Tetrahydrofuranmethylamino |
| Thiazolidinone Substituent | 4-Methylbenzyl | 3-Methoxypropyl |
| Molecular Weight | 547.14 g/mol | 541.12 g/mol |
| Key Functional Groups | Thioxo (C=S), Methoxy | Thioxo (C=S), Ether (tetrahydrofuran) |
Thiazolidinone-Based Derivatives
- Thieno[3,4-d]pyrimidin-4(3H)-one (16): Lacks the pyridopyrimidinone core but retains the thiazolidinone moiety.
- Coumarin-Thiazolidinone Hybrids (e.g., Compound 17): Feature a coumarin scaffold instead of pyridopyrimidinone. These exhibit moderate antioxidant activity but inferior antimicrobial potency due to reduced electron-withdrawing effects from the coumarin ring .
Antimicrobial Activity
The target compound’s 2-thioxo group (C=S) in the thiazolidinone ring enhances antimicrobial efficacy compared to oxo (C=O) analogs. For example:
Antioxidant Activity
The 4-methylbenzyl group may sterically hinder radical scavenging compared to smaller substituents (e.g., methyl or methoxy in coumarin hybrids). Reported IC₅₀ for coumarin-thiazolidinones: 12–18 µM ; target compound’s IC₅₀ is theorized to be >20 µM .
Biological Activity
The compound 2-[(3-methoxypropyl)amino]-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as "the compound") is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features include a pyrido[1,2-a]pyrimidin-4-one core and a thiazolidinone moiety, which are known to contribute to various pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 480.6 g/mol. The IUPAC name provides insight into its structural components, indicating the presence of both thiazolidinone and pyrido-pyrimidine functionalities, which are significant in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 480.6 g/mol |
| IUPAC Name | (5Z)-5-[[2-(3-methoxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds featuring thiazolidinone and pyrido-pyrimidine structures. For instance, derivatives of thiazolidinones have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The compound is hypothesized to exhibit similar properties due to its structural analogies with other known antimicrobial agents.
A study evaluating related compounds demonstrated that certain thiazolidinone derivatives exhibited minimal inhibitory concentrations (MIC) lower than traditional antibiotics like ampicillin, suggesting promising antibacterial efficacy .
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. The presence of the thiazolidinone moiety may enhance its ability to modulate biological pathways through enzyme inhibition or receptor antagonism. This interaction can lead to alterations in cellular processes such as apoptosis or cell division.
Study 1: Antibacterial Activity Evaluation
In a comparative study, several thiazolidinone derivatives were synthesized and tested for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to the target compound showed significant antibacterial properties, with MIC values ranging from 37.9 μM to 118.3 μM against resistant strains .
Study 2: Antiviral Potential
Another area of investigation has been the antiviral potential of similar compounds. Thiazolidinones have been identified as non-nucleoside inhibitors of Hepatitis C NS5b RNA polymerase and HIV-1 reverse transcriptase . Given the structural characteristics of the compound, it may also possess similar antiviral properties worth investigating.
Q & A
Basic: What are the recommended methodologies for synthesizing and characterizing this compound?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the thiazolidinone ring followed by coupling with pyrido-pyrimidine precursors. Key steps include:
- Reaction Optimization : Refluxing under inert atmospheres (e.g., nitrogen) in solvents like ethanol or dimethylformamide (DMF) to facilitate condensation .
- Purification : Column chromatography (silica gel) or recrystallization to achieve >95% purity .
- Structural Confirmation : Use ¹H/¹³C NMR to verify regiochemistry, IR spectroscopy for functional groups (e.g., C=O, C=S), and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Basic: What biological activities have been preliminarily associated with this compound?
Answer:
Preliminary studies on structural analogs suggest potential anti-inflammatory and antioxidant activities. Methodological approaches to assess these include:
- In vitro assays : Measurement of reactive oxygen species (ROS) scavenging using DPPH or ABTS assays .
- Cellular models : Testing inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in macrophage cell lines .
Note: Direct evidence for this specific compound is limited, and results from analogs should be interpreted cautiously .
Advanced: How can researchers resolve contradictions in bioactivity data between this compound and its structural analogs?
Answer:
Discrepancies often arise from subtle structural differences (e.g., substituents on the thiazolidinone or pyrido-pyrimidine moieties). To address this:
- Comparative SAR Analysis : Systematically vary substituents (e.g., replace 4-methylbenzyl with isopropyl) and test activity in parallel .
- Computational Modeling : Use molecular docking to compare binding affinities with target proteins (e.g., COX-2 for anti-inflammatory activity) .
- Meta-Analysis : Aggregate data from analogs (e.g., thiazolidinone derivatives with pyrido-pyrimidine cores) to identify trends in bioactivity .
Advanced: What strategies are recommended for optimizing reaction yields during synthesis?
Answer:
Yield optimization requires precise control of:
- Temperature : Maintain reflux conditions (±2°C) to avoid side reactions (e.g., hydrolysis of the thiazolidinone ring) .
- Solvent Polarity : Use polar aprotic solvents (e.g., DMF) for condensation steps to stabilize intermediates .
- Catalysts : Introduce Lewis acids (e.g., ZnCl₂) to accelerate imine formation .
Documented yields for similar compounds range from 60–85%, depending on purification efficiency .
Basic: How should researchers validate the stereochemical configuration (Z/E) of the exocyclic double bond?
Answer:
The (Z) -configuration is critical for bioactivity. Confirmation methods include:
- NOESY NMR : Detect spatial proximity between the thiazolidinone sulfur and pyrido-pyrimidine protons .
- X-ray Crystallography : Resolve crystal structures using SHELX software for unambiguous assignment .
- UV-Vis Spectroscopy : Compare λₘₐₓ with known (Z)-configured analogs; shifts >10 nm indicate configuration changes .
Advanced: What computational tools are suitable for predicting this compound’s pharmacokinetics?
Answer:
Use in silico platforms to estimate:
- Absorption : SwissADME or pkCSM to predict Caco-2 permeability .
- Metabolism : CYP450 inhibition assays via Schrödinger’s QikProp .
- Toxicity : ProTox-II for hepatotoxicity risk assessment.
Validate predictions with in vitro hepatic microsome assays .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
Focus on modifying:
- Thiazolidinone substituents : Replace 4-methylbenzyl with bulkier groups (e.g., 3,4-dimethoxybenzyl) to assess steric effects .
- Pyrido-pyrimidine core : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate electron density .
- Linker regions : Test alkyl vs. aryl amino groups at position 2 for solubility-impacting interactions .
Example SAR Table :
| Modification | Bioactivity Change | Reference |
|---|---|---|
| 4-Methylbenzyl → Isobutyl | ↑ Antioxidant activity | |
| Methoxypropyl → Hydroxypropyl | ↓ Cytotoxicity |
Basic: What are the stability considerations for this compound during storage?
Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the thioxo group .
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the thiazolidinone ring .
- Solubility : Prepare stock solutions in DMSO (dry) to prevent aggregation; confirm stability via HPLC over 72 hours .
Advanced: What advanced spectroscopic techniques are recommended for characterizing degradation products?
Answer:
- LC-HRMS/MS : Identify fragmentation patterns of hydrolyzed or oxidized byproducts .
- EPR Spectroscopy : Detect radical intermediates formed during photodegradation .
- Solid-State NMR : Analyze crystallinity changes in aged samples .
Advanced: How can researchers design experiments to elucidate the mechanism of action (MOA)?
Answer:
- Target Fishing : Use ChemProteoBase to link the compound to potential protein targets .
- Transcriptomics : Perform RNA-seq on treated cell lines to identify dysregulated pathways (e.g., Nrf2 for antioxidant effects) .
- Knockout Models : CRISPR/Cas9-edited cells (e.g., COX-2⁻/⁻) to validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
